N-(4-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)フェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

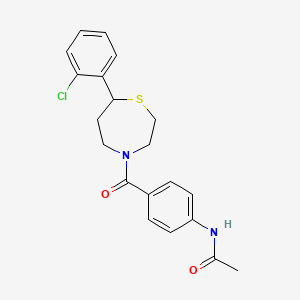

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O2S and its molecular weight is 388.91. The purity is usually 95%.

BenchChem offers high-quality N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

N-(4-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)フェニル)アセトアミドの合成誘導体は、その抗菌の可能性について調査されてきました . これらの化合物は、グラム陽性菌およびグラム陰性菌の両方、ならびに真菌株に対して評価されました。 結果は、特定の誘導体(d1、d2、およびd3など)が有望な抗菌活性を示したことを明らかにしました。 チアゾールベースの化合物は、しばしば細菌の脂質生合成を阻害するため、薬剤耐性病原体との闘いにおける貴重な候補となっています。

分子ドッキング研究

計算アプローチは、創薬において重要な役割を果たします。 分子ドッキング研究は、活性化合物と特定の受容体との結合相互作用を理解するために実施されました。 化合物d1、d2、d3、d6、およびd7は、選択されたタンパク質構造(PDB ID:1JIJ、4WMZ、および3ERT)の結合ポケット内に良好なドッキングスコアを示しました。 これらの化合物は、合理的薬剤設計のリード分子として役立ちます .

薬剤足場としてのチアゾール核

N-(4-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)フェニル)アセトアミドに存在するチアゾール核は、長い歴史を持つ薬効を持っています。 それは、抗炎症、抗菌、抗真菌、抗結核、および抗腫瘍活性を伴っています。 研究者はその多様な効果を探求しており、創薬のための魅力的な足場となっています .

共晶ゲル触媒反応

興味深いことに、共晶ゲル(ETG)は、ワンポット多成分反応の触媒として使用されてきました。 N-(4-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)フェニル)アセトアミドから得られたETG-アセトアミドは、明確な赤外線ピークを示し、その成功した組み込みを確認しました。 これらの知見は、この化合物をグリーンケミストリーおよび合成方法論で利用するための新たな道を切り開きます .

カスパーゼ-3に対する治療の可能性

N-(4-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)フェニル)アセトアミドの特定の誘導体は、アポトーシスに関与する重要なタンパク質であるカスパーゼ-3と強力な相互作用を示しました。 その結合エネルギーは、カスパーゼ-3の調節異常関連疾患に対する潜在的な治療応用を示唆しています .

生物活性

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a compound that belongs to the class of thiazepane derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with a chlorophenyl group and an acetamide moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide. A study conducted on various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Target Organism | Activity Level |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | S. aureus | High |

| N-(3-bromophenyl) chloroacetamide | MRSA | Moderate |

| N-(2-chlorophenyl) chloroacetamide | E. coli | Low |

| N-(2-chlorophenyl) chloroacetamide | C. albicans | Moderate |

The antimicrobial activity was attributed to the lipophilicity of the compounds, which facilitates their penetration through bacterial cell membranes .

Antitumor Activity

Thiazepane derivatives have also been investigated for their antitumor properties. In vitro studies indicated that certain thiazepane-based compounds exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide showed significant inhibition of cell proliferation in human cancer cells .

Table 2: Antitumor Activity of Thiazepane Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Thiazepane derivative A | MCF-7 (breast cancer) | 15 |

| Thiazepane derivative B | HeLa (cervical cancer) | 20 |

| Thiazepane derivative C | A549 (lung cancer) | 25 |

These findings suggest that modifications in the thiazepane structure can lead to enhanced antitumor activity, making them potential candidates for further development in cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiazepane derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress-induced damage. For example, one study reported that a related thiazepane compound exhibited a protective effect in PC12 cells against sodium nitroprusside-induced toxicity .

Table 3: Neuroprotective Effects of Thiazepane Derivatives

| Compound Name | Model System | Protective Effect |

|---|---|---|

| Thiazepane derivative D | PC12 cells | Significant |

| Thiazepane derivative E | SH-SY5Y cells | Moderate |

The neuroprotective mechanisms are believed to involve the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).

Case Studies

A notable case study involved the synthesis and biological evaluation of several thiazepane derivatives, including N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, providing insights into how specific substitutions affect efficacy .

特性

IUPAC Name |

N-[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPHVFKWRVVCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。